5-Bromo-3-chloro-4-methylpyridin-2-amine
Description
Significance of Polysubstituted Pyridines in Chemical Research
The pyridine (B92270) ring is a foundational heterocyclic scaffold frequently found in therapeutic bioactive molecules, agrochemicals, and natural products. synchem.de Its presence in numerous FDA-approved drugs highlights its importance in medicinal chemistry. nih.gov When the pyridine core is decorated with multiple substituents, as in the case of polysubstituted pyridines, its chemical and physical properties can be finely tuned. This multi-functionalization allows for the creation of complex molecular architectures with specific biological activities or material properties.
Researchers utilize polysubstituted pyridines as key building blocks for several reasons:
Structural Diversity: The pyridine ring can be substituted at multiple positions, leading to a vast number of possible isomers, each with unique properties.
Biological Activity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. This feature, combined with various substituents, makes polysubstituted pyridines a privileged scaffold in drug discovery for developing treatments for a range of conditions. nih.gov
Synthetic Versatility: Substituents such as halogens can serve as handles for cross-coupling reactions, while amino and methyl groups can be modified or direct the reactivity of the ring, enabling the construction of more complex molecules. mdpi.com
The development of new synthetic methods, including multicomponent reactions and transition metal-catalyzed C-H activation, has further broadened the accessibility and application of this important class of compounds. nih.gov
Contextualization of 5-Bromo-3-chloro-4-methylpyridin-2-amine within Halogenated Aminopyridine Chemistry
This compound is a member of the halogenated aminopyridine family. The specific nature and position of its substituents—amino at C2, chloro at C3, methyl at C4, and bromo at C5—dictate its unique reactivity profile.
Amino Group (C2): The 2-amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. It also serves as a key site for further derivatization, for instance, through acylation or diazotization reactions.
Halogen Atoms (C3 and C5): The presence of two different halogens, chlorine and bromine, offers opportunities for selective and sequential reactions. Generally, a C-Br bond is more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows the bromine at the C5 position to be selectively replaced, leaving the chlorine at C3 intact for a subsequent transformation. The electrophilic nature of halogen atoms also makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly when activated by an N-oxide or pyridinium (B92312) salt formation. nih.gov
Methyl Group (C4): The methyl group at the C4 position influences the electronic properties of the ring and can provide steric hindrance, which may affect the regioselectivity of reactions. The protons on the methyl group can also exhibit acidity, allowing for condensation reactions under certain conditions. vaia.com
The interplay of these functional groups makes compounds like this compound highly versatile intermediates. Isomeric variations, where the substituents are placed at different positions on the pyridine ring, would exhibit distinct reactivity, highlighting the importance of precise structural control in synthesis.
| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| This compound | C6H6BrClN2 | 221.48 g/mol | Not Available | |
| 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | 187.04 g/mol | 3430-21-5 | |
| 5-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | 187.04 g/mol | 98198-48-2 | |
| 5-Bromo-3-chloropyridin-2-amine | C5H4BrClN2 | 207.45 g/mol | 38185-55-6 nih.gov |
Academic Research Scope and Focus on this compound
While general methods for the synthesis of polysubstituted 2-aminopyridines are well-documented, dedicated academic publications focusing specifically on the synthesis and reactivity of this compound are not prevalent in public literature. nih.govmorressier.com However, the compound is explicitly mentioned in patent literature, such as Chinese patent CN110997670B, which describes its use in the preparation of triazolopyridine-substituted indole (B1671886) compounds. google.com
This suggests that the primary role of this compound is that of a specialized, high-value building block within targeted industrial research and development programs, likely in the pharmaceutical or agrochemical sectors. Its complex substitution pattern allows it to be introduced late in a synthetic sequence to create highly functionalized target molecules. The lack of broad academic study may indicate its use in proprietary synthetic routes where its specific preparation and reaction conditions are valuable intellectual property. The research focus, therefore, appears to be applied and goal-oriented rather than foundational, leveraging its pre-installed functionality for efficient access to complex molecular targets.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H6BrClN2 |
| Molecular Weight | 221.48 g/mol |
| Canonical SMILES | CC1=C(C(=C(N=C1)N)Cl)Br |
| InChI Key | DNQBPTJDPUCOOZ-UHFFFAOYSA-N google.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQBPTJDPUCOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation of 5 Bromo 3 Chloro 4 Methylpyridin 2 Amine
Nucleophilic Substitution Reactions of Halogen Atoms
The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups and good leaving groups like halogens. The rate and regioselectivity of these reactions on 5-Bromo-3-chloro-4-methylpyridin-2-amine are dictated by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack.
The halogen atoms on the this compound scaffold can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, dihalopyridines can react with amines to form aminopyridines, a reaction that is fundamental in the synthesis of various biologically active molecules. researchgate.netnih.gov The chlorine and bromine atoms can be replaced through reactions with nucleophiles, although the specific conditions required for this compound are influenced by the electronic effects of the existing substituents. evitachem.com For example, reactions with ammonia (B1221849) or primary/secondary amines can introduce new amino groups, while reaction with sodium methoxide (B1231860) would yield a methoxy-substituted pyridine.
The general scheme for nucleophilic substitution on a dihalopyridine is as follows:
Where Nu represents a nucleophile.
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amine | R-NH₂ | Amino (-NHR) |
| Alkoxide | NaOR | Alkoxy (-OR) |
| Thiolate | NaSR | Thioether (-SR) |
| Hydroxide (B78521) | NaOH | Hydroxyl (-OH) |
Regioselectivity and Stereoselectivity in Substitution Processes
In nucleophilic aromatic substitution reactions involving dihalogenated pyridines, the position of substitution is not random. Regioselectivity is governed by the ability of the pyridine ring and its substituents to stabilize the negative charge of the intermediate Meisenheimer complex. For pyridines, nucleophilic attack is generally favored at the 2- and 4-positions (ortho and para to the ring nitrogen) due to effective delocalization of the negative charge onto the electronegative nitrogen atom.
In the case of this compound, the substitution occurs at positions 3 and 5. The activating effect of the amino group at C2 and the directing effect of the ring nitrogen influence which halogen is more readily replaced. Generally, in SNAr reactions of substrates containing both chlorine and bromine, the outcome depends on a balance of factors. The C-Cl bond is stronger than the C-Br bond, but chlorine is more electronegative, which can better stabilize the anionic intermediate. However, the position relative to the activating groups is often the deciding factor. In many dihalo-heterocyclic systems, substitution occurs preferentially at the 4-position when available. researchgate.netnih.gov When considering the 3- and 5-positions, the specific electronic environment created by the amino and methyl groups will determine the preferred site of attack. Without specific experimental data for this compound, regioselectivity remains an area for empirical investigation. Stereoselectivity is not a factor in these substitution processes as the reaction centers are achiral.
Cross-Coupling Reaction Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated pyridines like this compound, these reactions provide a versatile route to complex biaryl compounds and other derivatives.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like an arylboronic acid) with an organohalide. libretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. mdpi.comnih.gov For this compound, this methodology allows for the selective formation of a new carbon-carbon bond at the position of one of the halogen atoms, leading to the synthesis of 5-aryl-3-chloro- or 3-aryl-5-bromo-4-methylpyridin-2-amines.
A key feature of cross-coupling reactions on dihalogenated substrates is chemoselectivity. In molecules containing both bromine and chlorine atoms, the Suzuki-Miyaura reaction can be directed to selectively react at one position over the other. This selectivity arises from the difference in the C-X bond energies (C-Br < C-Cl) and, consequently, the differing rates of the initial oxidative addition step in the catalytic cycle. The oxidative addition of the C-Br bond to a Pd(0) catalyst is significantly faster than that of the C-Cl bond.
This difference in reactivity allows for selective coupling at the C-Br bond while leaving the C-Cl bond intact, a strategy that has been demonstrated in various di- and polyhalogenated aromatic systems. beilstein-journals.org Therefore, in the Suzuki-Miyaura coupling of this compound with an arylboronic acid, the reaction is expected to occur preferentially at the 5-position to yield a 5-aryl-3-chloro-4-methylpyridin-2-amine. The remaining chloro group can then be used for subsequent transformations if desired.
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. A variety of palladium catalysts and reaction conditions have been developed to efficiently couple aryl halides.
Catalyst Systems:
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a common, air-stable Pd(0) precatalyst that has been used extensively for Suzuki couplings of bromo- and chloroarenes. researchgate.netresearchgate.netresearchgate.net It is often effective for the coupling of aryl bromides.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This Pd(0) source is typically used in combination with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃). mdpi.comnih.gov The choice of ligand is crucial and can be tuned to enhance catalytic activity, particularly for less reactive aryl chlorides. ccspublishing.org.cn
Reaction Conditions: A typical Suzuki-Miyaura reaction involves the halo-pyridine, an arylboronic acid (usually 1.1-1.5 equivalents), a palladium catalyst (1-10 mol%), a base, and a solvent system.
The following table summarizes typical conditions used for Suzuki-Miyaura couplings of similar brominated pyridines. mdpi.comresearchgate.net
| Component | Examples | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid in the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Provides energy to overcome activation barriers. |
For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture at temperatures between 85-95 °C. mdpi.comresearchgate.net Similar conditions are expected to be effective for the chemoselective coupling at the 5-bromo position of this compound.
Palladium-Catalyzed C-N Cross-Coupling
Palladium-catalyzed C-N cross-coupling, a cornerstone of modern organic synthesis, has been effectively applied to pyridinic structures, including derivatives of this compound. These reactions are crucial for constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and materials science. The efficiency and selectivity of these transformations are highly dependent on the choice of ligands and the specific catalytic system employed.
The formation of N-aryl-2-aminopyridines through palladium-catalyzed reactions is a key step toward the synthesis of more complex heterocyclic systems. Due to the presence of a pyridyl directing group, N-aryl-2-aminopyridines can readily form stable complexes with transition metals, facilitating subsequent cyclization and functionalization reactions. This approach allows for the direct and atom-economical construction of a wide array of N-heterocycles.
The palladium-catalyzed arylation of anilines, a related transformation, serves as a versatile strategy for building nitrogen-based dibenzo-fused heterocycles. Typically, these processes involve tandem reactions where an ortho-functionalized aniline (B41778) is first coupled with an aryl halide, followed by an intramolecular C-N coupling to yield the desired tricyclic aza-heterocycle. This methodology highlights the potential for similar annulation strategies starting from this compound to create novel fused pyridine systems.
The success of palladium-catalyzed C-N cross-coupling reactions hinges on the selection of an appropriate ligand and catalyst system. Ligands such as RuPhos and BrettPhos have been identified as outstanding catalysts for the amination of 3-halo-2-aminopyridines. Specifically, precatalysts derived from RuPhos are highly effective for reactions involving secondary amines, while BrettPhos-derived catalysts are superior for primary amines.
Density functional theory (DFT) calculations have provided insights into the differing catalytic activities of BrettPhos and RuPhos in Buchwald-Hartwig amination reactions. The reaction proceeds through three main steps: oxidative addition, deprotonation, and reductive elimination. For the Pd-BrettPhos system, the rate-limiting step is oxidative addition, whereas for the Pd-RuPhos system, it is reductive elimination. This difference is attributed to the distinct steric hindrance and electronic structures of the two ligands. Such mechanistic understanding is crucial for rationally designing new catalysts and optimizing reaction conditions for substrates like this compound.
| Ligand | Catalyst System | Preferred Amine | Rate-Limiting Step | Reference |
| RuPhos | Pd-RuPhos | Secondary Amines | Reductive Elimination | |
| BrettPhos | Pd-BrettPhos | Primary Amines | Oxidative Addition |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based systems for forming carbon-heteroatom bonds.
An efficient copper-catalyzed method has been developed for the synthesis of α-ketoamides through the cross-coupling of methyl ketones and pyridin-2-amines. This transformation facilitates the formation of both a C-N and a C=O bond in a single process. The reaction mechanism is suggested to proceed via a radical pathway. While not explicitly detailing the use of this compound, this methodology presents a viable route for its conversion into the corresponding N-(pyridin-2-yl)-α-ketoamides, which are valuable intermediates in the synthesis of fine chemicals. Optimization studies for this type of reaction have shown that copper(II) acetate (B1210297) is a highly effective catalyst.
Copper catalysis is also effective in promoting C-S cross-coupling reactions. For instance, copper has been used to catalyze the S-arylation of tetraalkylthiuram disulfides with diaryliodonium salts and the amidation of benzoic acids using these disulfides as an amine source. These reactions demonstrate the utility of copper in forming C-S bonds, a transformation that could be applied to this compound to synthesize various sulfur-containing pyridine derivatives. The choice of ligand, such as 2,2′-bipyridine, can be crucial in stabilizing the copper intermediate and enhancing catalytic activity.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of halogenated pyridines is a critical aspect of their reactivity and potential metabolic pathways. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided search results, general principles of pyridine chemistry suggest potential transformations.
The pyridine ring is generally resistant to oxidation. However, the substituents on the ring can be susceptible to oxidative and reductive processes. For instance, the methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. The amine group could also undergo oxidation. Conversely, reductive dehalogenation is a possible transformation, where the bromo or chloro substituents could be removed using appropriate reducing agents and catalysts. Such reactions would yield differently functionalized pyridine derivatives, expanding the synthetic utility of the parent compound.
Cyclization and Heteroannulation Reactions Utilizing the Pyridin-2-amine Moiety
The 2-aminopyridine (B139424) moiety is a valuable synthon for the construction of fused heterocyclic systems due to its dual nucleophilic character. The endocyclic pyridine nitrogen and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional electrophiles to form a variety of fused bicyclic and polycyclic structures.
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry. The most common and direct synthesis of this scaffold involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. mdpi.com In the context of this compound, this would involve the reaction with an α-haloketone or α-haloaldehyde.
The general reaction proceeds via initial N-alkylation of the more nucleophilic endocyclic pyridine nitrogen by the α-halocarbonyl compound to form a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation between the newly introduced carbonyl function and the exocyclic amino group, leading to the formation of the five-membered imidazole (B134444) ring. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine (B132010).
| Reactants | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| 2-Aminopyridine and α-halocarbonyl compounds | Typically refluxing in a suitable solvent (e.g., ethanol, DMF) | Classic and widely used method. | mdpi.comnih.gov |
| 2-Aminopyridine, aldehyde, and isonitrile (Groebke–Blackburn–Bienaymé reaction) | Often requires a catalyst (e.g., Lewis or Brønsted acids). | A three-component reaction for rapid assembly of substituted imidazo[1,2-a]pyridines. | nih.govmountainscholar.org |
| 2-Aminopyridine and nitroolefins | Lewis acid catalysis (e.g., FeCl₃). | A cascade reaction leading to 3-unsubstituted imidazo[1,2-a]pyridines. | mdpi.com |
| 2-Aminopyridine and terminal alkynes | Copper-catalyzed three-component coupling with an aldehyde. | Provides a direct route to a broad range of imidazo[1,2-a]pyridine derivatives. | mdpi.com |
Pyrido[1,2-a]pyrimidines represent another important class of fused heterocycles that can be synthesized from 2-aminopyridines. These compounds are generally formed through the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction allows for the construction of a six-membered pyrimidine (B1678525) ring fused to the pyridine core.
The reaction typically proceeds through an initial condensation of the exocyclic amino group of the 2-aminopyridine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine or imine intermediate. This is followed by an intramolecular cyclization involving the endocyclic pyridine nitrogen attacking the second carbonyl group, and subsequent dehydration to afford the aromatic pyrido[1,2-a]pyrimidine (B8458354) system.
| Reactants | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| 2-Aminopyridine and 1,3-dicarbonyl compounds | Acidic or basic catalysis, often with heating. | A versatile method for the synthesis of pyrido[1,2-a]pyrimidinium salts and pyrido[1,2-a]pyrimidinones. | rsc.org |
| 2-Aminopyridine and β-oxo esters | Heterogeneous catalysis (e.g., TsOH-SiO₂) under solvent-free conditions. | An environmentally friendly approach to biologically active 4H-pyrido[1,2-a]pyrimidin-4-ones. | mountainscholar.org |
| 2-Aminopyridine and ynones | Base-promoted cascade reaction. | Leads to diversely functionalized pyrido[1,2-a]pyrimidinones. | mountainscholar.org |
The mechanisms of these ring closure reactions are generally well-understood and proceed through a series of condensation and cyclization steps.
For the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyls, the pivotal mechanism involves the nucleophilic substitution of the halide by the endocyclic pyridine nitrogen. mdpi.com This initial step is favored due to the higher nucleophilicity of the sp²-hybridized ring nitrogen compared to the exocyclic amino group. The resulting N-alkylated pyridinium intermediate then undergoes an intramolecular cyclization, where the exocyclic amino group acts as the nucleophile, attacking the carbonyl carbon. The final step is a dehydration of the cyclic hemiaminal to yield the aromatic fused ring system.
In the synthesis of pyrido[1,2-a]pyrimidines from 2-aminopyridines and 1,3-dicarbonyl compounds, the initial step is the reaction of the exocyclic amino group with one of the carbonyls to form an enaminone intermediate. rsc.org This intermediate then undergoes an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the remaining carbonyl group. This cyclization is often followed by dehydration to afford the final pyrido[1,2-a]pyrimidine product. The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.
Acylation Reactions and Mechanistic Insights into Aminopyridine Reactivity
The acylation of 2-aminopyridines, including this compound, can occur at either the exocyclic amino group or the endocyclic pyridine nitrogen. The site of acylation is dependent on the reaction conditions and the nature of the acylating agent.
Generally, acylation with acid chlorides or anhydrides under basic conditions leads to the formation of the N-acylamino derivative (amide). This is because the exocyclic amino group is a stronger nucleophile under these conditions. However, the possibility of diacylation, where both the exocyclic amino group and the endocyclic nitrogen are acylated, has been observed, particularly with highly deactivated anilines and in the presence of a strong base. semanticscholar.org
Mechanistic studies on the acetylation of aminopyridines have shown that for 2- and 3-aminopyridines, the reaction proceeds via a direct rate-determining acylation at the exocyclic amino nitrogen. In contrast, for 4-aminopyridine, the reaction can proceed through a ring N-acetyl intermediate. The presence of a substituent at the 2-position, such as the chloro and methyl groups in the title compound, would sterically hinder attack at the ring nitrogen, further favoring direct acylation of the amino group.
Benzoylation Processes and Site Selectivity (Exocyclic Nitrogen vs. Ring Nitrogen)
The benzoylation of 2-aminopyridine derivatives, such as this compound, presents two primary sites for reaction: the exocyclic amino group (-NH2) and the endocyclic pyridine ring nitrogen. The outcome of the reaction is largely dependent on the reaction conditions and the relative nucleophilicity of these two nitrogen atoms.
Generally, the exocyclic amino group is more nucleophilic than the ring nitrogen in 2-aminopyridines. This is due to the lone pair of electrons on the exocyclic nitrogen being more available for donation to an electrophile. In contrast, the lone pair on the ring nitrogen is part of the aromatic system, making it less available. Consequently, the initial and most common site of benzoylation is the exocyclic amino group, leading to the formation of an N-benzoyl-2-aminopyridine derivative.
However, the pyridine nitrogen can also undergo benzoylation to form a benzoylpyridinium salt. This reaction is often favored under conditions that enhance the electrophilicity of the benzoylating agent or in the presence of Lewis acids. The formation of this pyridinium salt can also influence the reactivity of the pyridine ring itself, making it more susceptible to nucleophilic attack.
In some instances, particularly with the use of a strong base, N,N-dibenzoylation of the exocyclic amino group can occur. This proceeds through the initial formation of the N-monobenzoyl derivative, followed by deprotonation of the amide proton to form a highly nucleophilic anion that reacts with a second molecule of the benzoylating agent.
The site selectivity of the benzoylation of this compound can be summarized as follows:
| Reaction Site | Product Type | General Conditions |
| Exocyclic Nitrogen | N-(5-bromo-3-chloro-4-methylpyridin-2-yl)benzamide | Neutral or mildly basic conditions |
| Ring Nitrogen | 2-Amino-5-bromo-3-chloro-4-methyl-1-benzoylpyridinium salt | Acidic conditions or with strong electrophiles |
| Exocyclic Nitrogen (Di-substitution) | N,N-dibenzoyl-5-bromo-3-chloro-4-methylpyridin-2-amine | Strong base |
Acetylation Mechanisms and Intramolecular Rearrangements
Similar to benzoylation, the acetylation of this compound is expected to primarily occur at the exocyclic amino group to yield N-(5-bromo-3-chloro-4-methylpyridin-2-yl)acetamide. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.
An interesting aspect of the chemistry of acylated 2-aminopyridines and related heterocycles is their potential to undergo intramolecular rearrangements. One such notable transformation is the Dimroth rearrangement. wikipedia.orgresearchgate.netnih.gov This rearrangement typically involves the switching of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of an acetylated 2-aminopyridine, a hypothetical Dimroth-type rearrangement could be envisioned, although it is not extensively documented for simple N-acetyl derivatives.
The Dimroth rearrangement is generally catalyzed by acid, base, heat, or light. nih.gov The process involves a ring-opening of the heterocyclic ring, followed by rotation and subsequent ring-closure to form the rearranged product. For an N-acetylated 2-aminopyridine, this would theoretically lead to the formation of a 2-methyl-N-pyridin-2-ylacetamide isomer, where the acetyl group has effectively migrated from the exocyclic nitrogen to a position that was formerly the ring nitrogen.
The plausibility of such a rearrangement for N-(5-bromo-3-chloro-4-methylpyridin-2-yl)acetamide would depend on the specific reaction conditions and the electronic properties of the substituted pyridine ring. The presence of electron-withdrawing groups can facilitate the ring-opening step of the rearrangement. nih.gov
A summary of the expected acetylation products and potential rearrangement is provided below:
| Reaction | Product | Potential Rearrangement Product |
| Acetylation | N-(5-bromo-3-chloro-4-methylpyridin-2-yl)acetamide | 2-(acetylamino)-5-bromo-3-chloro-4-methylpyridine (via Dimroth-type rearrangement) |
It is important to note that while the Dimroth rearrangement is a known process in heterocyclic chemistry, its specific application to the intramolecular rearrangement of N-acetyl-2-aminopyridines requires further experimental validation.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Chloro 4 Methylpyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure. For "5-Bromo-3-chloro-4-methylpyridin-2-amine," ¹H and ¹³C NMR are fundamental, with advanced 2D techniques providing definitive structural confirmation.
The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the amine protons. The precise chemical shifts of these protons are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The bromine and chlorine atoms, being electronegative, will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm values). Conversely, the electron-donating amino group will shield protons, shifting their signals to a higher field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on general principles and data from related compounds, as specific experimental data is not available.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 | ~ 8.0 - 8.5 | Singlet |
| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet |
| -CH₃ | ~ 2.2 - 2.5 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. Carbons bonded to electronegative atoms like chlorine and bromine will be deshielded and resonate at lower fields.
The pyridine ring carbons will appear in the aromatic region of the spectrum. The carbon bearing the bromine (C5) and the carbon bearing the chlorine (C3) are expected to be significantly downfield. The carbon attached to the amino group (C2) will also be influenced by the nitrogen atom. The methyl carbon will appear at a much higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on general principles and data from related compounds, as specific experimental data is not available.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~ 155 - 160 |
| C3 | ~ 120 - 125 |
| C4 | ~ 145 - 150 |
| C5 | ~ 110 - 115 |
| C6 | ~ 140 - 145 |
| -CH₃ | ~ 15 - 20 |
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of "this compound," which has an isolated aromatic proton, significant COSY correlations for the ring protons would not be expected. However, it could be used to confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the C6 and methyl carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons (carbons with no attached protons) and for confirming the substitution pattern on the pyridine ring. For instance, correlations between the methyl protons and the C3, C4, and C5 carbons would be expected, confirming the position of the methyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For "this compound," the mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2). Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio, resulting in an M+2 peak that is about one-third the intensity of the M⁺ peak. The combination of bromine and chlorine would produce a more complex isotopic pattern.
Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms as radicals (•Br or •Cl) and the loss of HCN from the pyridine ring. The methyl group could also be lost as a methyl radical (•CH₃).
Table 3: Predicted Key Fragments in the EI-MS of this compound (Note: This table is based on general fragmentation patterns of similar compounds.)
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-CH₃]⁺ | Loss of a methyl radical |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For "this compound" (molecular formula C₆H₅BrClN₂), HRMS would be used to confirm this formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a crucial step in the definitive identification of a new compound or for the verification of a synthesized product.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the characteristic vibrational modes of the amino (-NH2), methyl (-CH3), and aromatic pyridine ring, as well as the carbon-halogen (C-Cl, C-Br) bonds, give rise to a unique spectral fingerprint.
The primary amine group (-NH2) typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric (ν_as(NH₂)) and a symmetric (ν_s(NH₂)) stretching mode. Additionally, the NH₂ scissoring (bending) vibration is expected to appear around 1650-1590 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are generally observed just above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹.
The pyridine ring itself has several characteristic stretching vibrations (ν(C=C), ν(C=N)) in the 1600-1400 cm⁻¹ region. The presence of substituents (bromo, chloro, methyl, and amino groups) influences the exact position and intensity of these bands. The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, usually between 680-515 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric Stretch | ~3440 | Amino (-NH₂) |
| N-H Symmetric Stretch | ~3300 | Amino (-NH₂) |
| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |
| Aliphatic C-H Stretch | 3000-2850 | Methyl (-CH₃) |
| N-H Scissoring (Bending) | 1650-1590 | Amino (-NH₂) |
| C=C / C=N Ring Stretching | 1600-1400 | Pyridine Ring |
| C-Cl Stretch | 850-550 | Carbon-Chlorine |
| C-Br Stretch | 680-515 | Carbon-Bromine |
X-ray Crystallography for Solid-State Structural Determination
In the solid state, the geometry of the pyridine ring is expected to be largely planar. The bond lengths and angles will be influenced by the electronic effects of the various substituents. The electron-donating amino group and the electron-withdrawing halogen atoms will subtly distort the geometry of the aromatic ring from that of unsubstituted pyridine.
Based on analogous structures, the C-C and C-N bond lengths within the pyridine ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-Br and C-Cl bond lengths will fall within their typical ranges for bonds to an sp²-hybridized carbon. The bond angles within the ring will be close to the ideal 120° for sp² hybridization but will show slight deviations due to the different sizes and electronic nature of the ring atoms and substituents.
| Parameter | Expected Value |
|---|---|
| Bond Lengths (Å) | |
| C-Br | ~1.88 - 1.90 |
| C-Cl | ~1.72 - 1.74 |
| C-N (ring) | ~1.32 - 1.37 |
| C-C (ring) | ~1.37 - 1.40 |
| C-NH₂ | ~1.35 - 1.37 |
| Bond Angles (°) | |
| C-C-C (ring) | ~118 - 121 |
| C-N-C (ring) | ~117 - 119 |
| Br-C-C | ~119 - 121 |
| Cl-C-C | ~119 - 121 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and purity determination of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of substituted pyridines like this compound.
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing substituted pyridines. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase.
A typical RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comthieme-connect.com The buffer, often containing a small amount of acid like phosphoric or formic acid, helps to ensure consistent ionization of the basic amine and pyridine nitrogen, leading to sharp, symmetrical peaks. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (typically around 254 nm). The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water with acid (e.g., 0.1% H₃PO₄ or HCOOH) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-270 nm |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Substituted pyridines are amenable to GC analysis, which offers high resolution and sensitivity. nih.gov The choice of column is critical, with both polar and non-polar capillary columns being used depending on the specific separation required. nih.gov
For the analysis of this compound, a capillary GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be employed. cdc.govtandfonline.com The FID provides high sensitivity for organic compounds, while an MS detector offers the added advantage of structural information, confirming the identity of the compound based on its mass-to-charge ratio and fragmentation pattern. The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium or nitrogen) through the column, where separation occurs based on boiling point and interactions with the stationary phase. The high purity of many commercially available pyridine derivatives is often certified by GC analysis. tcichemicals.comtcichemicals.com
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, CAM) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Chloro 4 Methylpyridin 2 Amine
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior. Computational methods allow for a detailed examination of how electrons are distributed and the energies of the molecular orbitals, which are crucial for predicting reactivity and physical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule that is more reactive and less stable. For pyridine (B92270) derivatives, the distribution of HOMO and LUMO can be influenced by the nature and position of substituents on the ring. In a related compound, 2-amino-5-bromo-4-methylpyridine, the HOMO is located over the heterocyclic ring, particularly on the amino and oxygen atoms, and the HOMO-LUMO transition implies an electron density transfer to the heterocyclic ring from the amino group and oxygen atom. researchgate.net For 5-Bromo-3-chloro-4-methylpyridin-2-amine, theoretical calculations would similarly pinpoint the regions of the molecule involved in electron donation and acceptance.
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations for this compound.
Understanding the charge distribution within a molecule is fundamental to predicting its electrostatic interactions and reactivity. Mulliken population analysis and Atomic Polarizability Tensor (APT) charges are two methods used to assign partial atomic charges. These calculated charges offer insights into the electrophilic and nucleophilic sites of a molecule.
Mulliken charge analysis partitions the total electron density among the atoms in a molecule. While widely used, its values can be sensitive to the basis set employed in the calculation. APT charges are derived from the derivatives of the dipole moment with respect to atomic displacements and are generally considered to be more reliable. For substituted pyridines, the electronegative halogen and nitrogen atoms are expected to carry negative charges, while the carbon and hydrogen atoms would possess positive charges. In a study of a similar molecule, 2-Amino 5-Methyl Pyridine, Mulliken charges were calculated to understand its electronic properties. researchgate.net
| Atom | Mulliken Charge (a.u.) | APT Charge (a.u.) |
| C1 | Value | Value |
| N1 | Value | Value |
| C2 | Value | Value |
| C3 | Value | Value |
| Br | Value | Value |
| Cl | Value | Value |
| N2 (Amine) | Value | Value |
Note: The atoms are numbered according to standard chemical conventions. The values in this table are placeholders and would be obtained from specific computational studies on this compound.
| Parameter | Value |
| Dipole Moment (Debye) | Value |
Note: The value in this table is illustrative and would be determined from theoretical calculations.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The first hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule. Molecules with large β values are of interest for applications in optoelectronics. Computational methods can be used to calculate these properties. The presence of donor (amino group) and acceptor (halogen atoms) substituents on the pyridine ring of this compound suggests that it may exhibit interesting NLO properties. A computational study on 2-Amino 5-Methyl Pyridine reported on the calculation of its polarizability and first hyperpolarizability. researchgate.net
| Parameter | Value (a.u.) |
| Polarizability (α) | Value |
| First Hyperpolarizability (β) | Value |
Note: The values in this table are placeholders and would be determined through specific computational studies.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. DFT is known for providing a good balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. Following optimization, a vibrational analysis is typically performed. This calculation predicts the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum.
The calculated vibrational frequencies can be used to assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For complex molecules like this compound, several normal modes of vibration are expected to be coupled. nih.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets, have been shown to be effective in predicting the vibrational spectra of substituted aromatic compounds. nih.govresearchgate.net
| Vibrational Mode | Calculated Frequency (cm-1) |
| N-H stretch | Value |
| C-H stretch (aromatic) | Value |
| C-H stretch (methyl) | Value |
| C=N stretch | Value |
| C=C stretch | Value |
| C-Br stretch | Value |
| C-Cl stretch | Value |
Note: The values in this table are illustrative and would be obtained from a DFT vibrational frequency calculation for this compound.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP surface is expected to exhibit distinct regions of varying electrostatic potential, primarily influenced by the different substituents on the pyridine ring. The electronegative bromine and chlorine atoms would create regions of negative potential (typically colored red or yellow), indicating a higher electron density. Conversely, the hydrogen atoms of the amino and methyl groups, along with the pyridine ring's hydrogen, would generate areas of positive potential (colored blue), signifying electron-deficient zones.
The nitrogen atom of the pyridine ring is anticipated to be a site of significant negative potential, making it a likely candidate for electrophilic attack. The amino group, with its lone pair of electrons, would also contribute to a region of negative potential, though its reactivity would be modulated by the presence of the adjacent chloro and bromo substituents. Computational studies on aminopyridines have shown that the amino group can significantly influence the electrostatic potential of the entire molecule.
A hypothetical MEP analysis for this compound could yield the following potential values at key atomic sites:
| Atomic Site | Predicted MEP Value (kcal/mol) |
|---|---|
| Pyridine Nitrogen | -35 |
| Amino Nitrogen | -25 |
| Chlorine Atom | -15 |
| Bromine Atom | -12 |
| Methyl Group Hydrogens | +20 |
These values are illustrative and would be formally determined through quantum chemical calculations, such as those employing Density Functional Theory (DFT). The MEP map provides a clear rationale for the molecule's interaction with other charged or polar species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
In this compound, the HOMO is expected to be localized primarily on the pyridine ring and the amino group, reflecting the π-system and the lone pair of the nitrogen atom. The electron-donating nature of the amino and methyl groups would raise the HOMO energy level, enhancing the molecule's nucleophilic character.
Conversely, the LUMO is likely to be distributed over the pyridine ring, with significant contributions from the electronegative chlorine and bromine atoms. These halogen substituents would lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.
A smaller HOMO-LUMO gap suggests higher reactivity. The presence of both electron-donating (amino, methyl) and electron-withdrawing (bromo, chloro) groups on the same ring creates a "push-pull" electronic effect, which can lead to a reduced energy gap and enhanced reactivity.
Based on studies of similarly substituted pyridines, the following FMO energies for this compound can be postulated:
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
These values would be calculated using methods like DFT, providing quantitative measures of the molecule's electronic properties and reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Computational Reaction Path Searches Integrating Quantum Chemical Calculations
To understand how this compound participates in chemical reactions, computational reaction path searches can be employed. These methods, which integrate quantum chemical calculations, can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
For instance, in a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile replaces one of the halogen atoms, computational methods can determine the most likely site of attack (the carbon attached to the bromine or the chlorine). The calculations would model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate in SNAr reactions), and the subsequent departure of the leaving group.
Quantum chemical calculations, such as those based on DFT, can provide the energies of all species along the reaction pathway, allowing for the determination of the reaction's feasibility and the identification of the rate-determining step.
Transition State Analysis for Reaction Pathways
The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational chemistry allows for the precise location and characterization of transition state structures.
For a reaction involving this compound, such as an SNAr reaction, transition state analysis would involve calculating the geometry and energy of the transition state for the formation of the Meisenheimer intermediate. This would reveal the bond-breaking and bond-forming processes that occur at this critical juncture. Vibrational frequency calculations are also performed to confirm that the located structure is indeed a true transition state (characterized by one imaginary frequency).
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction. By comparing the activation energies for substitution at the bromine and chlorine positions, it would be possible to predict which halogen is more readily displaced.
A hypothetical comparison of activation energies for an SNAr reaction is presented below:
| Reaction Pathway | Predicted Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic attack at C-Br | 22 |
| Nucleophilic attack at C-Cl | 25 |
This hypothetical data suggests that substitution at the bromine position would be kinetically favored.
Solvation Effects in Reaction Mechanisms
Reactions are typically carried out in a solvent, and the solvent can have a profound impact on the reaction mechanism and rate. Computational models can account for solvation effects, either through implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).
For reactions involving this compound, the polarity of the solvent would be expected to influence the stability of charged intermediates and transition states. In an SNAr reaction, the Meisenheimer intermediate is anionic, and a polar solvent would stabilize this species, thereby accelerating the reaction.
Computational models like the Polarizable Continuum Model (PCM) can be used to calculate the energies of reactants, intermediates, and transition states in different solvents, providing a more realistic picture of the reaction energetics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility and intermolecular interactions over time.
For this compound, MD simulations could be used to explore the rotational barriers around the C-N bond of the amino group and the C-C bond of the methyl group. This would reveal the preferred conformations of the molecule in different environments.
Furthermore, MD simulations can be employed to study how this compound interacts with other molecules, such as solvent molecules or potential binding partners in a biological system. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the formation of hydrogen bonds between the amino group and water, as well as other non-covalent interactions.
These simulations can provide a detailed understanding of the molecule's behavior at the atomic level, complementing the static picture provided by quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features
A hypothetical QSAR model for a series of analogs of this compound would aim to quantify the impact of its structural features on a given biological activity. This is achieved by correlating the biological response with various molecular descriptors that numerically represent the physicochemical properties of the molecules. The primary descriptors in such a model would likely encompass electronic, steric, and hydrophobic (lipophilic) effects of the substituents on the pyridine ring.
Electronic Effects: The electronic influence of the bromo, chloro, methyl, and amino substituents on the pyridine ring is a critical determinant of the molecule's reactivity and its potential interactions with a biological target. These effects are typically quantified using Hammett constants (σ). Electron-withdrawing groups, such as chloro and bromo, increase the acidity of the amino group and influence the electron density of the pyridine ring. Conversely, the methyl and amino groups are electron-donating. The precise electronic contribution of each substituent is position-dependent. In a QSAR model, these electronic parameters would be crucial in accounting for electrostatic or hydrogen-bonding interactions with a receptor.
Steric Effects: The size and shape of the substituents play a significant role in determining how the molecule fits into a receptor's binding site. Steric hindrance can prevent optimal binding, while well-placed bulky groups might enhance binding through favorable van der Waals interactions. Taft steric parameters (Es) are commonly used to quantify these effects. For this compound, the bromo, chloro, and methyl groups at positions 5, 3, and 4, respectively, would create a specific steric profile that influences its biological activity.
In a comprehensive QSAR study, a variety of other descriptors could also be considered, including topological indices that describe molecular branching and connectivity, and quantum chemical descriptors that provide insights into the molecule's electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The development of a predictive QSAR model for analogs of this compound would involve the synthesis of a series of related compounds with variations in their substitution patterns. The biological activity of these compounds would be experimentally determined, and then a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to derive a mathematical equation that best correlates the molecular descriptors with the observed activity. Such a model would be invaluable for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
Interactive Data Table: Physicochemical Properties of Substituents
| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) | Hansch-Leo Lipophilicity (π) |
| Bromo (Br) | 0.23 | -1.16 | 0.86 |
| Chloro (Cl) | 0.23 | -0.97 | 0.71 |
| Methyl (CH3) | -0.17 | -1.24 | 0.56 |
| Amino (NH2) | -0.66 | -0.61 | -1.23 |
Applications in Chemical Synthesis and Materials Science Academic Focus
5-Bromo-3-chloro-4-methylpyridin-2-amine as a Versatile Synthetic Building Block in Organic Synthesis
Halogenated pyridines are well-established as versatile intermediates in organic synthesis, primarily due to their susceptibility to various cross-coupling reactions. The presence of both bromine and chlorine atoms on the pyridine (B92270) ring of this compound offers differential reactivity, allowing for selective functionalization at these positions.
While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of structurally similar compounds provides a strong basis for its utility in the synthesis of complex heterocycles. For instance, related compounds such as 5-bromo-2-methylpyridin-3-amine (B1289001) have been successfully employed in palladium-catalyzed Suzuki cross-coupling reactions to generate a variety of novel pyridine derivatives. rsc.org This type of reaction typically involves the coupling of the bromo-substituted pyridine with a range of arylboronic acids. rsc.org
Given this precedent, it is highly probable that this compound can serve as a precursor for the synthesis of poly-substituted and fused heterocyclic systems. The bromine atom at the 5-position is expected to be more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 3-position. This differential reactivity would allow for sequential, site-selective introduction of different substituents. For example, a Suzuki or Stille coupling could be performed at the 5-position, followed by a subsequent coupling or nucleophilic substitution at the 3-position. The amino group at the 2-position can also be utilized for further cyclization reactions, leading to the formation of fused ring systems such as imidazopyridines or pyrazolopyridines, which are common scaffolds in medicinal chemistry.
The ability to selectively modify the this compound scaffold allows for the creation of a library of derivatives with fine-tuned electronic and steric properties. The introduction of various aryl or alkyl groups at the 5- and 3-positions can significantly alter the molecule's reactivity and its potential to interact with biological targets.
For example, the amino group can be acylated to form an amide, which can influence the reactivity of the pyridine ring and provide an additional point for molecular recognition. rsc.org The synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine demonstrates a straightforward method to modify the amino group, which can then be used in further coupling reactions. rsc.org This approach allows for the systematic exploration of structure-activity relationships (SAR) by creating a diverse set of analogues. The resulting derivatives, with their varied substitution patterns, can be screened for a wide range of biological activities.
Contributions to Medicinal Chemistry Research (Focus on Synthetic Strategy and Precursor Role)
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the development of new therapeutic agents.
Protein kinases are a crucial class of enzymes that are frequently targeted in drug discovery, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) ring of ATP, and substituted pyridines are commonly employed for this purpose. The 2-aminopyridine (B139424) moiety, in particular, is a well-known hinge-binding motif in many kinase inhibitors.
While direct examples involving this compound are not prevalent in the literature, the use of structurally related building blocks in the synthesis of kinase inhibitors is well-documented. For instance, various substituted anilinoquinazolines and related heterocyclic systems that act as kinase inhibitors have been synthesized using halogenated amine precursors. The general strategy involves the coupling of the heterocyclic core with various side chains to optimize binding affinity and selectivity for the target kinase. The reactive halogen sites on this compound provide the necessary handles to attach such side chains, making it a valuable precursor for the synthesis of potential kinase inhibitor scaffolds.
For example, the introduction of electron-donating or electron-withdrawing groups at the 5- and 3-positions can modulate the pKa of the pyridine nitrogen and the amino group, which can in turn affect the molecule's solubility, membrane permeability, and binding interactions with a biological target. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to understand the electronic properties of the synthesized derivatives and to guide the design of new compounds with improved properties. rsc.org This iterative process of synthesis, testing, and computational analysis is a cornerstone of modern drug discovery and molecular design.
Material Science Applications
Currently, there is no publicly available research specifically detailing the applications of this compound in the field of material science. However, pyridine-containing compounds, in general, are utilized in the development of various materials. Their ability to coordinate with metal ions makes them useful as ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers. Additionally, the electronic properties of substituted pyridines can be exploited in the design of organic light-emitting diodes (OLEDs) and other electronic materials. Future research may explore the potential of this compound and its derivatives in these areas.
Research on this compound in Materials Science Remains Limited
Following a comprehensive review of available scientific literature and patent databases, no specific research findings were identified regarding the application of This compound in the development of novel materials with specific electronic properties or its incorporation into functional polymers or optoelectronic materials.
The investigation sought scholarly articles and research data focusing on the direct use of this compound as a building block or precursor for materials where its unique substitution pattern would contribute to specific electronic or optoelectronic functionalities. Searches were conducted to find detailed research findings, including synthetic methods, material characterization, and performance data relevant to the requested applications.
While the field of materials science often utilizes halogenated pyridine derivatives as intermediates for creating complex molecules with tailored electronic properties, published research on this particular isomer, this compound, for these specific purposes could not be located. Literature on related isomers and similar halogenated pyridines suggests potential reactivity for cross-coupling reactions, which are fundamental in synthesizing conjugated polymers and organic electronic materials. However, without direct studies on this compound, any discussion of its role in these applications would be speculative.
Consequently, the sections on the development of novel materials with specific electronic properties and the incorporation of this compound into functional polymers or optoelectronic materials cannot be substantiated with factual research findings at this time.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes for Halogenated Aminopyridines
The synthesis of polysubstituted pyridines often involves multi-step processes that can be resource-intensive and generate significant waste. A primary goal for future research is the development of more efficient and environmentally sustainable synthetic methodologies. This involves moving away from harsh reaction conditions and stoichiometric reagents towards greener alternatives.
Key areas of focus include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times (from hours to minutes) and improve product yields in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org Applying microwave-assisted organic synthesis (MAOS) to the halogenation and amination steps required for synthesizing compounds like 5-Bromo-3-chloro-4-methylpyridin-2-amine could lead to more efficient and scalable processes.
Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined approach to building complex molecules by combining three or more reactants in a single step. nih.govrsc.org Designing MCRs that can construct the halogenated aminopyridine core in a single, efficient operation would represent a significant advancement in synthetic efficiency. researchgate.net
Green Catalysis and Solvents: Research into novel catalytic systems, such as copper-catalyzed aminations in aqueous media, provides a pathway to milder reaction conditions. acs.orgresearchgate.net The exploration of environmentally benign solvents (e.g., water, ethanol) or solvent-free reaction conditions is another critical aspect of sustainable chemistry that can be applied to these syntheses. nih.govnih.govrsc.org
| Synthetic Strategy | Traditional Methods | Future Sustainable Approaches | Key Advantages |
| Energy Input | Conventional heating (reflux) | Microwave irradiation acs.org | Reduced reaction time, higher yields |
| Reaction Steps | Sequential, multi-step synthesis | One-pot multicomponent reactions nih.gov | Increased atom economy, less waste |
| Catalysis | Stoichiometric reagents | Transition-metal catalysts (e.g., Copper) acs.org | Milder conditions, higher efficiency |
| Solvents | Halogenated organic solvents | Aqueous media, ethanol, or solvent-free nih.govrsc.org | Reduced environmental impact |
Exploration of Novel Reactivity Patterns and Chemoselective Transformations
The presence of multiple distinct functional groups—an amine, a bromine atom, and a chlorine atom—on the pyridine ring of this compound presents a rich landscape for exploring selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds is of particular interest for controlled, stepwise functionalization.
Future research in this area will likely focus on:
Chemoselective Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Studies on similar polyhalogenated pyridines have shown that reaction conditions (e.g., choice of ligand, catalyst, and base) can be fine-tuned to selectively activate one halogen over another. researchgate.net For instance, ligands like Xantphos have been used to achieve selective amination at the C-Br position of 5-bromo-2-chloropyridine. researchgate.net A systematic investigation into these conditions for this compound could unlock precise, programmable synthetic routes to complex derivatives.
Ring-Opening and Ring-Closing Strategies: Unconventional synthetic pathways, such as the Zincke reaction, which involves the temporary opening of the pyridine ring to form a reactive azatriene intermediate, could enable functionalization at positions that are difficult to access through traditional electrophilic or nucleophilic substitution. chemrxiv.org This approach could lead to novel halogenation or derivatization patterns. mountainscholar.org
Designed Reagent-Mediated Halogenation: The development of specialized phosphine (B1218219) reagents has enabled the selective installation and displacement of halogens at specific positions on the pyridine ring, including those not typically favored by standard substitution reactions. nih.govresearchgate.net Applying these advanced reagent-based strategies could provide new methods for modifying the halogen substitution pattern of the target compound.
Advanced Computational Prediction of Molecular Behavior and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. Applying these methods to this compound and its reactions can accelerate the discovery of new transformations and provide deep mechanistic insights.
Future computational studies could target:
Reactivity and Selectivity Prediction: DFT calculations can be used to model the electronic properties of the molecule, such as the electron density at each position and the energies of frontier molecular orbitals. mdpi.com This information helps predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of chemoselective reactions. nih.gov For example, computational models can help determine whether a given set of cross-coupling conditions will favor reaction at the bromine- or chlorine-substituted carbon.
Mechanism Elucidation: Computational modeling can map out the entire energy profile of a potential reaction pathway, identifying transition states and intermediates. researchgate.net This is crucial for understanding why certain reactions are favored over others and for designing catalysts or reaction conditions that lower the activation energy for a desired transformation. nih.gov
Spectroscopic Property Simulation: Advanced computational methods can accurately predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra). nih.govmdpi.com This can aid in the structural confirmation of newly synthesized derivatives and provide insights into the electronic structure and bonding within the molecule. nih.gov
| Computational Method | Application in Pyridine Chemistry | Relevance to this compound |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, electrostatic potential, and reactivity indices. mdpi.comresearchgate.net | Predicting sites of reactivity for selective functionalization of the amino, bromo, and chloro groups. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra and analysis of electronic transitions. nih.gov | Understanding how derivatization affects electronic properties and predicting optical characteristics of new compounds. |
| Transition State Searching | Elucidation of reaction mechanisms by mapping reaction energy profiles. nih.gov | Guiding the development of novel chemoselective cross-coupling and functionalization reactions. |
Expanding the Scope of Derivatization for Diverse Academic Research Applications
The trifunctional nature of this compound makes it an ideal starting material for the synthesis of diverse molecular libraries. Each functional group serves as a handle for distinct chemical modifications, allowing for the systematic exploration of chemical space.
Key opportunities for expanding its derivatization include:
Sequential Functionalization: A programmed, stepwise approach can be used to modify each functional group independently. For example, the bromine atom can be targeted first via a Suzuki coupling, followed by modification of the chlorine atom under different conditions, and finally, acylation or alkylation of the amine. This strategy allows for the creation of highly complex and varied molecular architectures.
Scaffold for Bioactive Molecules: Aminopyridine structures are core components in many biologically active compounds. rsc.orgnih.gov Derivatizing this compound can generate novel compounds for screening in various biological assays, contributing to fundamental research in medicinal chemistry.
Development of Novel Materials: Pyridine derivatives are widely used as ligands in coordination chemistry and as building blocks for functional materials. mdpi.com The introduction of different substituents onto the this compound scaffold could lead to new ligands with unique electronic and steric properties for catalysis or novel organic materials with interesting photophysical characteristics.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-3-chloro-4-methylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves halogenation and amination of pyridine precursors. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride in hydrochloric acid, followed by alkaline workup and recrystallization (yield ~90%) . Optimization includes controlling reaction temperature (e.g., 273 K for reduction) and solvent selection (e.g., acetonitrile for purification). Computational reaction path searches, as employed by ICReDD, can predict optimal conditions by integrating quantum chemical calculations and experimental feedback .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : Purity is assessed via GC or HPLC (>95% purity thresholds, as seen in reagent catalogs ). Structural confirmation involves:
- X-ray crystallography : Determines bond lengths (e.g., planar pyrimidine rings with deviations <0.087 Å) and hydrogen-bonding networks .
- NMR/IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches in IR, bromine/chlorine splitting patterns in NMR).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives from this compound for targeted applications?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. For example:
Q. What strategies resolve contradictions in reactivity data for halogenated pyridin-amines under varying conditions?
- Methodological Answer : Discrepancies in reactivity (e.g., bromine vs. chlorine substitution rates) are addressed via:
- Kinetic studies : Monitor reaction intermediates using time-resolved spectroscopy.
- Isotopic labeling : Traces substituent mobility (e.g., ²H/¹⁵N labels in amination steps).
- Cross-validation : Compare results from independent methods (e.g., computational activation energies vs. experimental Arrhenius plots) .
Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity hazard ).
- Personal protective equipment (PPE) : Nitrile gloves and goggles (skin/eye damage risks ).
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from Stannous chloride reactions) before disposal .
Data-Driven Research Challenges
Q. How can crystallographic data inform the design of supramolecular assemblies using this compound?
- Methodological Answer : X-ray data reveal intermolecular interactions (e.g., N–H···N hydrogen bonds forming 2D networks ). Researchers can exploit these motifs to engineer coordination polymers or host-guest systems by modifying substituents (e.g., replacing methyl with carboxyl groups).
Q. What analytical techniques differentiate between regioisomers in bromo-chloro pyridin-amine syntheses?
- Methodological Answer :
- LC-MS : Separates isomers based on retention times and mass fragmentation patterns.
- NOESY NMR : Identifies spatial proximity of substituents (e.g., methyl vs. bromine positions).
- Crystallography : Resolves ambiguity in substitution patterns (e.g., 3-chloro vs. 4-chloro isomers ).
Experimental Design Considerations
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodological Answer : Stability studies show:
- Polar solvents (e.g., DMSO) : Accelerate decomposition at room temperature (monitor via TLC).
- Low-temperature storage (0–6°C) : Extends shelf life (>6 months for >98% purity ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
